Butyrylcholinesterase (BChE) Inhibitory Potency Advantage over Acetylcholinesterase (AChE)
The target compound exhibits preferential binding to BChE over AChE, a critical feature for advanced Alzheimer's disease research where BChE activity is upregulated. In a competitive inhibition assay, the Ki for equine serum BChE was found to be 740 nM, which is 6-fold more potent than its Ki of 4450 nM for Electrophorus electricus AChE under the same competitive conditions [1]. This contrasts with the general class of thiazole acetamides developed for AD, which often show non-selective inhibition or a reversal of this ratio; for example, the lead compound in the Sun et al. (2016) series, 6d, showed an AChE-favoring selectivity index (SI) of 2.94 against BuChE, based on IC50 values [2].
| Evidence Dimension | BChE vs. AChE Selectivity |
|---|---|
| Target Compound Data | Ki (BChE) = 740 nM; Ki (AChE) = 4,450 nM; Selectivity Ratio = 6.0 (BChE-favoring) |
| Comparator Or Baseline | Compound 6d (from Sun et al. 2016 thiazole acetamide series): IC50 (AChE) = 3.14 µM; SI (AChE/BuChE) = 2.94 (AChE-favoring) |
| Quantified Difference | Target compound is a moderate BChE-preferring inhibitor, while the comparator series lead 6d is an AChE-preferring inhibitor. This represents a qualitative and quantitative inversion of enzyme selectivity. |
| Conditions | Target: Competitive inhibition assay; BChE (Equus caballus) & AChE (Electrophorus electricus). Comparator: IC50 via Ellman's method; AChE (Electrophorus electricus) & BChE (Equine serum). |
Why This Matters
For procurement targeting late-stage AD models where BChE inhibition is critical, this compound provides a biologically validated starting point not available with the AChE-selective analogs.
- [1] BindingDB. Ki Summary for BDBM50210787 (CHEMBL3957684). Competitive inhibition of equine serum BChE (Ki=740 nM) and Electrophorus electricus AChE (Ki=4.45E+3 nM). Data curated from Loesche et al. (2017). View Source
- [2] Sun, Z. Q., Tu, L. X., Zhuo, F. J., & Liu, S. X. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorganic & Medicinal Chemistry Letters, 26(3), 747-750. View Source
